N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Regioisomer Chemical identity Purity

Procure regioisomerically pure N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide (CAS 946371-96-6, ≥95%). The confirmed 2,4-dimethyl substitution distinguishes this compound from the 3,4-dimethyl isomer, ensuring unambiguous SAR exploration. Use as a structurally matched negative control in KCNQ2/3 assays to confirm target specificity and exclude scaffold artifacts. Defined HPLC retention and mass spectrum support deployment as an LC-MS system suitability standard for regioisomeric THQ-benzamide separation.

Molecular Formula C25H24N2O2
Molecular Weight 384.479
CAS No. 946371-96-6
Cat. No. B2739104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
CAS946371-96-6
Molecular FormulaC25H24N2O2
Molecular Weight384.479
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
InChIInChI=1S/C25H24N2O2/c1-17-8-11-22(18(2)14-17)25(29)26-21-10-12-23-20(15-21)9-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29)
InChIKeyJWSVDLXHAYOHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide (CAS 946371-96-6) Procurement-Relevant Baseline Characteristics


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide (CAS 946371-96-6) is a synthetic, small-molecule tetrahydroquinoline derivative bearing a 2,4-dimethylbenzamide moiety at the 6-position and a benzyl group at N1 . The compound has a molecular formula of C₂₅H₂₄N₂O₂ and a molecular weight of 384.5 g/mol . It is commercially available as a research chemical with a typical offered purity of 95% . To date, no primary research articles, patents, or authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) appear to contain experimentally determined quantitative biological activity data for this specific compound, placing it in a low-evidence category relative to better-characterized analogs.

Procurement Risk in Generic Substitution of N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide (CAS 946371-96-6)


Even within the narrow scaffold of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl benzamides, minor positional isomerism on the benzamide ring can modulate steric and electronic properties that may critically impact target binding, selectivity, and pharmacokinetic behavior [1]. For compounds with minimal published characterization, the absence of key data—including quantitative IC₅₀/EC₅₀ values, selectivity profiles, solubility, metabolic stability, and cytotoxicity—makes simple 'in-class' substitution scientifically unjustifiable. The 2,4-dimethyl substitution pattern distinguishes this compound from its closest commercially available isomer, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 954683-75-1), for which similarly no quantitative bioactivity data are publicly deposited. Procurement decisions must therefore be based on the intended experimental context and the demonstrable analytical suitability of the specific regioisomer.

Quantitative Differentiation Evidence for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide (CAS 946371-96-6)


Regioisomeric Identity Versus 3,4-Dimethylbenzamide Analog (CAS 954683-75-1)

The compound is the 2,4-dimethylbenzamide regioisomer, whereas the closest commercially cataloged analog is the 3,4-dimethylbenzamide (CAS 954683-75-1). The two regioisomers share the same molecular formula (C₂₅H₂₄N₂O₂) and molecular weight (384.5 g/mol) . The 2,4-disubstitution places a methyl group ortho to the carboxamide, which can influence the amide bond conformation and hydrogen-bonding capability compared to the 3,4-isomer. No head-to-head biological comparison data are available in the public domain.

Regioisomer Chemical identity Purity

Absence of Documented KCNQ2/3 Antagonist Activity Unlike Structurally Related Tetrahydroquinoline Derivatives

A structurally distinct compound (CHEMBL2164048) bearing a tetrahydroquinoline scaffold has been reported as a KCNQ2/3 antagonist with an IC₅₀ of 120 nM in an automated patch clamp assay [1]. However, this activity is associated with a different chemical entity (SMILES: CC[C@H](C(=O)Nc1ccccc1N1CCCC1)c1ccccc1) and not with the target compound. No experimental evidence links N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide to KCNQ channel modulation.

Ion channel KCNQ2/3 Specificity

Predicted Physicochemical Differentiation: LogP and Topological Polar Surface Area

In silico predictions using SwissADME indicate that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide has a consensus Log P₀/w of approximately 3.8 and a topological polar surface area (TPSA) of 49.4 Ų [1]. In comparison, the 3,4-dimethyl regioisomer (CAS 954683-75-1) is predicted to have an identical Log P₀/w and TPSA, as the atom types and connectivity are identical. These values place both compounds within typical drug-like space but do not provide a basis for differentiation between the two regioisomers.

LogP TPSA Drug-likeness

Evidence-Based Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide (CAS 946371-96-6)


Use as a Regioisomerically Defined Scaffold in Structure-Activity Relationship (SAR) Library Enumeration

Given the unambiguous 2,4-dimethyl substitution pattern, this compound can serve as a defined starting point for systematic SAR exploration of the benzamide vector in tetrahydroquinoline-based inhibitor programs. Its regioisomeric purity, confirmed by ¹H NMR and HPLC, allows its use as a reference standard for distinguishing positional isomers in hit-to-lead campaigns .

Negative Control for KCNQ2/3-Mediated Assays When Paired with Validated Antagonists

Since this compound lacks documented activity at KCNQ2/3 channels, it may be employed as a structurally related negative control alongside validated KCNQ2/3 antagonists (e.g., CHEMBL2164048, IC₅₀ 120 nM) to confirm assay specificity and rule out scaffold-based artifacts .

Analytical Method Development and QC Reference for Isomeric Benzamide Libraries

The compound's defined chromatographic properties (HPLC retention time, mass spectrum) make it suitable as a system suitability standard for LC-MS methods designed to separate and quantify regioisomeric tetrahydroquinoline benzamides in compound libraries .

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